molecular formula C15H13FN2O B3841478 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide

3-fluoro-N'-(4-methylbenzylidene)benzohydrazide

Cat. No. B3841478
M. Wt: 256.27 g/mol
InChI Key: BMHHICFYFPXNKY-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N'-(4-methylbenzylidene)benzohydrazide, also known as FM-BH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the reaction of 3-fluorobenzohydrazide with p-tolualdehyde in the presence of a catalyst. The resulting compound has been shown to have promising anti-cancer and anti-inflammatory properties, making it a potential candidate for future drug development.

Mechanism of Action

The mechanism of action of 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been shown to modulate the activity of certain signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been shown to modulate the activity of certain signaling pathways that are involved in the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide in lab experiments include its complex synthesis method and the need for a high degree of expertise and precision.

Future Directions

There are several future directions for research on 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Another potential direction is to explore the potential therapeutic applications of 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide in the treatment of other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide.

Scientific Research Applications

3-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, 3-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3-fluoro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-11-5-7-12(8-6-11)10-17-18-15(19)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHHICFYFPXNKY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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